molecular formula C14H10FNS B8342700 4-(Benzylthio)-3-fluorobenzonitrile

4-(Benzylthio)-3-fluorobenzonitrile

Cat. No.: B8342700
M. Wt: 243.30 g/mol
InChI Key: ZLTNHELUTVOVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylthio)-3-fluorobenzonitrile is an organic compound with the molecular formula C14H10FNS It is a derivative of benzonitrile, where the benzylthio group is attached to the fourth position and a fluorine atom is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-3-fluorobenzonitrile typically involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with benzylthiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylthio)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The benzylthio group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins or nucleic acids, potentially leading to therapeutic effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzonitrile: A simpler derivative with only a fluorine atom attached to the benzene ring.

    4-Chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-Bromobenzonitrile: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

4-(Benzylthio)-3-fluorobenzonitrile is unique due to the presence of both the benzylthio and fluorine groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10FNS

Molecular Weight

243.30 g/mol

IUPAC Name

4-benzylsulfanyl-3-fluorobenzonitrile

InChI

InChI=1S/C14H10FNS/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

ZLTNHELUTVOVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 25 g of 3,4-difluorobenzonitrile in 100 ml of N,N-dimethylformamide is added 25 g of potassium carbonate and 22.3 g of benzylmercaptan. The mixture is stirred for 3 hours at room temperature and water is added. The crystals are filtered off, washed with water and pentane and dried to give 41 g of 4-benzylthio-3-fluorobenzonitrile in the form of crystals melting at 87° C.
Quantity
25 g
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reactant
Reaction Step One
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25 g
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reactant
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22.3 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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